molecular formula C14H12ClNO B175388 4-chloro-N-methyl-N-phenylbenzamide CAS No. 1517-46-0

4-chloro-N-methyl-N-phenylbenzamide

Cat. No. B175388
CAS RN: 1517-46-0
M. Wt: 245.7 g/mol
InChI Key: WKDYQGMWPAPVBT-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-N-phenylbenzamide is a chemical compound with the molecular formula C14H12ClNO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-methyl-N-phenylbenzamide consists of a benzamide group attached to a phenyl group and a methyl group . The average mass of the molecule is 245.704 Da .


Physical And Chemical Properties Analysis

4-chloro-N-methyl-N-phenylbenzamide is a solid substance . Its molecular weight is 231.68 . The InChI code for this compound is 1S/C13H10ClNO/c14-11-8-6-10 (7-9-11)13 (16)15-12-4-2-1-3-5-12/h1-9H, (H,15,16) .

Scientific Research Applications

Synthesis and Structural Analysis

4-Chloro-N-Methyl-N-Phenylbenzamide has been a subject of interest in synthesis and structural analysis. For instance, He et al. (2014) synthesized a similar compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, and explored its structural properties using various spectroscopic methods. This research provides valuable insights into the structural characteristics of compounds in this category, highlighting their potential in material science and chemistry (He et al., 2014).

Anticonvulsant Properties

Research has also been conducted on the anticonvulsant properties of similar compounds. Bailleux et al. (1995) studied a series of 4-nitro-N-phenylbenzamides and found them effective in controlling seizures in mice. This implies that derivatives of 4-Chloro-N-Methyl-N-Phenylbenzamide could have potential applications in the development of new anticonvulsant drugs (Bailleux et al., 1995).

Chemical Reactions and Stability

The chemical reactivity and stability of similar compounds have been studied in different environments. O'Conner and Ramage (1977) explored the rate constants of reaction of 4-chloro-N-phenylbenzamide in aqueous sulphuric acid, providing insights into its stability and reactivity under various conditions. Understanding these properties is crucial for its application in chemical synthesis and pharmaceutical research (O'Conner & Ramage, 1977).

Biologically Active Compounds Synthesis

The synthesis of biologically active compounds using derivatives of 4-Chloro-N-Methyl-N-Phenylbenzamide has been a research focus. Ienascu et al. (2009) synthesized new derivatives with an o-hydroxybenzamide structure, aiming to obtain compounds with biological activity. This indicates the potential of 4-Chloro-N-Methyl-N-Phenylbenzamide derivatives in medicinal chemistry (Ienascu et al., 2009).

Antifungal Activity

Research on the antifungal activity of related compounds has been conducted. Wen-liang (2011) synthesized 2-Chloro-N-phenylbenzamide and evaluated its effectiveness against certain fungal species. This suggests that 4-Chloro-N-Methyl-N-Phenylbenzamide and its derivatives could be explored for antifungal applications (Wen-liang, 2011).

Safety And Hazards

The safety data sheet for 4-chloro-N-methyl-N-phenylbenzamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-N-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDYQGMWPAPVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-methyl-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I Kazi, G Sekar - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
… Experimental procedure for synthesis of 4-chloro-N-methyl-N-phenylbenzamide (1j′) from N-methylaniline and 4-chlorobenzoyl chloride … 4-Chloro-N-methyl-N-phenylbenzamide (1j′) …
Number of citations: 17 pubs.rsc.org
E Bisz, P Podchorodecka, H Li, W Ochędzan-Siodłak… - Molecules, 2023 - mdpi.com
… Prepared according to the general procedure using 4-chloro-N-methyl-N-phenylbenzamide (0.50 mmol), Fe(acac) 3 (0.1 mol%), DMI (200 mol%), 2-MeTHF (1.0 M), and C 6 H 13 MgCl (…
Number of citations: 9 www.mdpi.com
L Rasu - 2017 - era.library.ualberta.ca
… 87 Figure 2.5: 1H NMR spectrum showing the product from the hydrogenation of 4-chloro-N-methyl-N-phenylbenzamide. ....................................................................... 87 Figure 2.6: 1H NMR …
Number of citations: 2 era.library.ualberta.ca
M Cortigiani, A Mereu, M Gillick Healy… - The Journal of Organic …, 2019 - ACS Publications
… The compound was prepared following the procedure for compound 9b and starting from 4-chloro-N-methyl-N-phenylbenzamide 8c (16.5 g, 66 mmol). Fractional distillation at 0.1 …
Number of citations: 9 pubs.acs.org
Z Zhang, YH Liu, X Zhang, XC Wang - Tetrahedron, 2019 - Elsevier
KMnO 4 -mediated oxidative Csingle bondN bond cleavage of tertiary amines producing secondary amine was introduced, which was trapped by electrophiles (acyl chloride and …
Number of citations: 11 www.sciencedirect.com
Z He, C Yan, M Zhang, M Irfan, Z Wang - Synthesis, 2021 - thieme-connect.com
Palladium-catalyzed Hiyama coupling of active thioureas via selective C–N bond cleavage is reported. Notably, the new approach employed active thioureas as coupling partners in the …
Number of citations: 5 www.thieme-connect.com

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